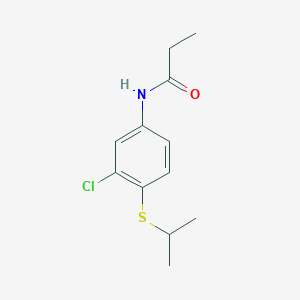![molecular formula C16H26O5S B8040814 [2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate](/img/structure/B8040814.png)
[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate” is a chemical substance cataloged in various chemical databases. It is essential to understand its properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to appreciate its significance in various fields.
Chemical Reactions Analysis
[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to study biological pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[2-(3-Methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groups The comparison can be based on various parameters such as reactivity, stability, and biological activity
Properties
IUPAC Name |
[2-(3-methoxybutoxy)-2-methylpropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-13-6-8-15(9-7-13)22(17,18)21-12-16(3,4)20-11-10-14(2)19-5/h6-9,14H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDGVGZKSUAIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)OCCC(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)OCCC(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
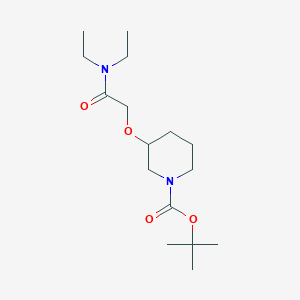
![Methyl 6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8040744.png)
![Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8040752.png)
![Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8040753.png)
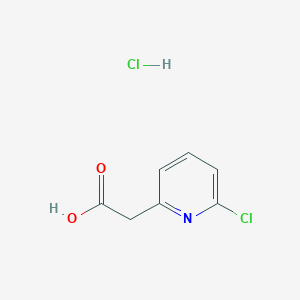
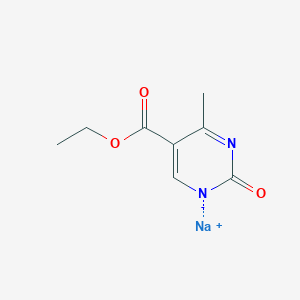

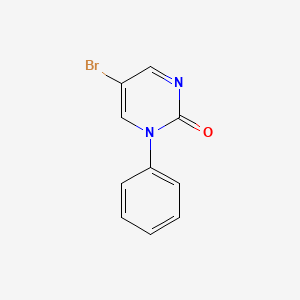

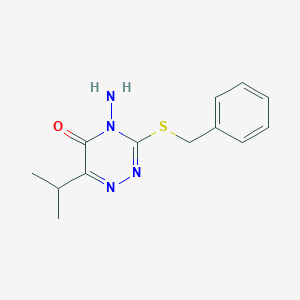
![2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B8040809.png)
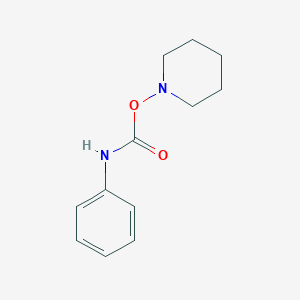
![ethyl N-[(2-amino-5-chloro-3-methoxy-6-methylbenzoyl)amino]carbamate](/img/structure/B8040820.png)
